molecular formula C20H42NO5P B14111616 D-erythro-sphingosine-1-phosphate (C20 base)

D-erythro-sphingosine-1-phosphate (C20 base)

Cat. No.: B14111616
M. Wt: 407.5 g/mol
InChI Key: YUUWWSOTAGQJFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-sphingosine-1-phosphate (C20 base) typically involves the phosphorylation of sphingosine. This process can be achieved using sphingosine kinases, which catalyze the transfer of a phosphate group to sphingosine . The reaction conditions often include the presence of ATP and a suitable buffer to maintain the pH.

Industrial Production Methods

Industrial production methods for D-erythro-sphingosine-1-phosphate (C20 base) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

D-erythro-sphingosine-1-phosphate (C20 base) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various sphingosine-1-phosphate derivatives, which can have different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-erythro-sphingosine-1-phosphate (C20 base) is unique due to its 20-carbon chain, which affects its interaction with cellular receptors and its biological activity. This longer chain length can influence its solubility, membrane association, and receptor binding affinity .

Properties

Molecular Formula

C20H42NO5P

Molecular Weight

407.5 g/mol

IUPAC Name

(2-azaniumyl-3-hydroxyicos-4-enyl) hydrogen phosphate

InChI

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)

InChI Key

YUUWWSOTAGQJFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O

Origin of Product

United States

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